molecular formula C15H8ClF6N3O B2962427 8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2062067-44-9

8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2962427
CAS RN: 2062067-44-9
M. Wt: 395.69
InChI Key: XWVQOEJQJACKGN-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C15H8ClF6N3O and its molecular weight is 395.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A facile one-pot synthesis method for novel derivatives of 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines was developed using microwave irradiation, starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. These compounds have been characterized by 1H NMR, MS, and elemental analysis, displaying weak antifungal activity (Yang et al., 2015).

Pharmaceutical Applications

  • Triazolopyrimidines, including those derived from 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, were synthesized and studied for their anticancer properties. These compounds were found to have a unique mechanism of action, promoting tubulin polymerization but not binding competitively with paclitaxel. They showed the ability to overcome resistance attributed to multidrug resistance transporter proteins and inhibited tumor growth in several mouse xenograft models (Zhang et al., 2007).

Material Science and Structural Chemistry

  • The synthesis, crystal structure characterization, and density functional theory (DFT) calculations of triazole pyridazine derivatives were performed. These compounds exhibited notable chemical properties, such as HOMO-LUMO energy levels, which are significant in the field of material science and structural chemistry (Sallam et al., 2021).

Mechanisms of Reaction

  • The reactions of 1,2,3-triazolo[1,5-a]pyridine with various electrophiles were studied to understand the mechanism of formation of different compounds, providing insights into organic synthesis and reaction mechanisms (Jones et al., 1981).

Agricultural and Herbicidal Applications

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Anticonvulsant Properties

  • Novel substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and tested for their in vivo anticonvulsant activity. Some of these compounds, structurally similar to 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, showed high efficacy in anticonvulsant tests, comparable to well-known drugs like carbamazepine (Wang et al., 2015).

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenoxy]methyl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF6N3O/c16-10-5-8(14(17,18)19)6-25-12(23-24-13(10)25)7-26-11-4-2-1-3-9(11)15(20,21)22/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVQOEJQJACKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC2=NN=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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